Comparative Physicochemical Profile: Predicted pKa and Solubility of 1-Butanol, 2-(dimethylamino)-2-ethyl-
The predicted acid dissociation constant (pKa) for 1-Butanol, 2-(dimethylamino)-2-ethyl- is approximately 15.20 . This predicted value represents the basicity of the tertiary amine group and serves as a point of differentiation from simpler, more commonly used amino alcohols. For context, the experimentally determined pKa for the conjugate acid of 2-(dimethylamino)ethanol (DMAE) is approximately 8.9 [1]. The significant difference in basicity suggests that 1-Butanol, 2-(dimethylamino)-2-ethyl- is a substantially weaker base in water, which can be a critical factor in pH-sensitive reactions or when a milder base is required to prevent side reactions. Furthermore, its predicted water solubility is approximately 7.543 g/L at 25°C , indicating moderate aqueous solubility characteristic of a small amphiphilic molecule.
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | pKa ≈ 15.20 (predicted) |
| Comparator Or Baseline | 2-(dimethylamino)ethanol (DMAE) conjugate acid pKa = 8.9 (experimental) |
| Quantified Difference | Target compound is a weaker base by approximately 6.3 pKa units (predicted). |
| Conditions | Aqueous solution, 25°C. Target compound value is a prediction; comparator value is experimental. |
Why This Matters
The significantly different basicity indicates that this compound is not a drop-in replacement for other amino alcohols and may provide a unique window of reactivity or selectivity in synthesis, warranting its procurement for specific experimental designs.
- [1] Hansch, C.; Leo, A. (1985). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley. View Source
